2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate
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Overview
Description
2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate is an organic compound that features a nitro group and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate typically involves the reaction of 2-nitroaniline with other reagents under specific conditions. One common method involves the condensation of 2-nitroaniline with a suitable aldehyde or ketone, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: A precursor to 2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate, used in the synthesis of dyes and pigments.
3-Nitroaniline: Similar in structure but with the nitro group in a different position, used in the synthesis of pharmaceuticals.
4-Nitroaniline: Another isomer with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological targets in ways that its isomers cannot. This uniqueness makes it valuable in research and industrial applications .
Properties
CAS No. |
62513-11-5 |
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Molecular Formula |
C14H10N3O4- |
Molecular Weight |
284.25 g/mol |
IUPAC Name |
2-[[2-(2-nitroanilino)-2-oxoethylidene]amino]phenolate |
InChI |
InChI=1S/C14H11N3O4/c18-13-8-4-2-6-11(13)15-9-14(19)16-10-5-1-3-7-12(10)17(20)21/h1-9,18H,(H,16,19)/p-1 |
InChI Key |
OJAZJASSLQQJGM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=NC2=CC=CC=C2[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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